molecular formula C4H6FNO4 B025849 (2R,3S)-2-Amino-3-fluorobutanedioic acid CAS No. 106138-31-2

(2R,3S)-2-Amino-3-fluorobutanedioic acid

Cat. No.: B025849
CAS No.: 106138-31-2
M. Wt: 151.09 g/mol
InChI Key: WKTWOKOOUAZXQP-LWMBPPNESA-N
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Description

(2R,3S)-2-Amino-3-fluorobutanedioic acid is a fluorinated non-proteinogenic amino acid characterized by a four-carbon backbone with an amino group at C2, a fluorine atom at C3, and two carboxylic acid groups at C1 and C4. Its IUPAC name reflects its stereochemistry, critical for interactions in chiral environments. Fluorine’s electronegativity and small atomic radius make this compound a valuable candidate for medicinal chemistry, particularly in enzyme inhibition or metabolic studies.

Properties

CAS No.

106138-31-2

Molecular Formula

C4H6FNO4

Molecular Weight

151.09 g/mol

IUPAC Name

(2R,3S)-2-amino-3-fluorobutanedioic acid

InChI

InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1

InChI Key

WKTWOKOOUAZXQP-LWMBPPNESA-N

SMILES

C(C(C(=O)O)F)(C(=O)O)N

Isomeric SMILES

[C@H]([C@@H](C(=O)O)F)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)F)(C(=O)O)N

Synonyms

L-Aspartic acid, 3-fluoro-, threo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

In contrast, trifluoromethyl groups (e.g., in ’s compound) confer greater steric hindrance and lipophilicity . Fluorophenyl derivatives () combine aromatic π-π interactions with fluorine’s electronegativity, enhancing target selectivity in drug design .

Backbone and Functional Group Modifications: Dicarboxylic acid groups (target compound) increase polarity and metal-binding capacity compared to monocarboxylic analogs ().

Stereochemical Considerations: The (2R,3S) configuration distinguishes the target compound from diastereomers like (2S,3S)- or (2R,3R)-forms, which may exhibit divergent biological activities. For example, highlights how syn- vs. anti-diaminobutanoic acids display varying enzyme-binding affinities .

Research Findings:

  • Asymmetric Synthesis: details the use of chiral auxiliaries for synthesizing diaminobutanoic acids, a method adaptable to fluorinated analogs .
  • Biological Activity: Fluorine’s role in improving metabolic stability is exemplified in ’s trifluoromethyl derivatives, which resist enzymatic degradation better than non-fluorinated counterparts .
  • Steric and Electronic Effects: The target compound’s fluorine at C3 may mimic transition states in glutamate-processing enzymes, analogous to fluorinated β-amino acids in acting as protease inhibitors .

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